molecular formula C17H17N3O5S B5209907 Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5209907
M. Wt: 375.4 g/mol
InChI Key: VVNODUPXWHPCRE-UHFFFAOYSA-N
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Description

Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C17H17N3O4S. This compound is characterized by the presence of a benzenesulfonyl group, a nitrophenyl group, and a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the reaction of benzenesulfonyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interfere with cellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Filastatin: 1-(3-Chloro-4-methylbenzoyl)-4-(4-nitrophenyl)piperazine.

    (4-Nitrophenyl)(piperazin-1-yl)methanone: A structurally related compound with similar functional groups.

Uniqueness

Benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both benzenesulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

benzenesulfonyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(26(24,25)16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-6-8-15(9-7-14)20(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNODUPXWHPCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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